BenchChemオンラインストアへようこそ!

CCX2206

CXCR7 ACKR3 Chemokine Receptor

CCX2206 is a synthetic small molecule reported as a CXCR7 (ACKR3)-specific inhibitor, originally developed by ChemoCentryx. The compound is assigned molecular formula C18H17NO4S3 and is provided as a solid powder soluble in DMSO.

Molecular Formula C18H17NO4S3
Molecular Weight
Cat. No. B1191727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCX2206
SynonymsCCX2206;  CCX-2206;  CCX 2206.; NONE
Molecular FormulaC18H17NO4S3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CCX2206: What Is Currently Known About This CXCR7 Inhibitor


CCX2206 is a synthetic small molecule reported as a CXCR7 (ACKR3)-specific inhibitor, originally developed by ChemoCentryx . The compound is assigned molecular formula C18H17NO4S3 and is provided as a solid powder soluble in DMSO . Publicly available information confirms its intended mechanism—antagonism of the atypical chemokine receptor CXCR7—but no detailed preclinical characterization, potency values, or comparator data have been disclosed in peer-reviewed journals, patents, or curated databases as of the search date .

Why CXCR7-Targeting Compounds Cannot Be Interchanged Without Compound-Specific Evidence


CXCR7 (ACKR3) modulators exhibit highly divergent pharmacology even within the same chemical series. Closely related ChemoCentryx compounds such as CCX771, CCX733, and CCX2066 show profoundly different functional profiles: CCX771 is a β-arrestin-biased agonist with greater potency than endogenous ligands, whereas CCX733 and CCX2066 function as antagonists in similar assay systems [1][2]. These divergences—agonist vs. antagonist character, β-arrestin bias magnitude, and selectivity window over CXCR4—directly determine which biological questions a given tool compound can address. A user who substitutes one CXCR7 ligand for another without compound-specific data risks obtaining opposite functional outcomes in β-arrestin recruitment, receptor internalization, or downstream MAPK signaling assays. The absence of published characterization data for CCX2206 means its exact position on the agonist–antagonist spectrum cannot be assumed from other CCX-series compounds, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for CCX2206: Current Status and Data Gaps


Target Identity: CCX2206 Is Reported as a CXCR7 Inhibitor but Lacks Published Potency Data

CCX2206 is described by multiple vendor sources as a CXCR7-specific inhibitor . However, no quantitative potency value (IC50, Ki, or EC50) has been published in any peer-reviewed paper, patent example, ChEMBL entry, or BindingDB record for this compound. By contrast, the related ChemoCentryx compound CCX771 has published β-arrestin recruitment EC50 values at CXCR7 and has been directly compared to the endogenous ligand CXCL12 [1]. CCX2206 cannot be positioned on a potency scale relative to CCX771, CCX733, or endogenous ligands due to complete absence of primary data.

CXCR7 ACKR3 Chemokine Receptor

Functional Classification Gap: Agonist vs. Antagonist Profile of CCX2206 Is Unknown

CXCR7 ligands from the ChemoCentryx CCX series span both agonist and antagonist phenotypes. CCX771 acts as a potent agonist for β-arrestin2 recruitment to CXCR7, while CCX733 and CCX2066 are used experimentally as antagonists that block CXCL12-induced responses [1][2]. CCX2206 is labeled as an 'inhibitor' by vendors, but no functional assay data (β-arrestin recruitment, receptor internalization, or MAPK activation) have been disclosed to substantiate whether it is a neutral antagonist, inverse agonist, or partial agonist at CXCR7. This functional ambiguity is a critical gap: an agonist tool compound is suitable for investigating CXCR7-mediated signaling and cholesterol uptake, whereas an antagonist is required for blocking CXCL12/CXCR4-mediated transendothelial migration studies.

Functional selectivity β-arrestin GPCR pharmacology

CXCR4 Counter-Screening Data Absent: Selectivity Window Cannot Be Assessed

A key differentiator among CXCR7 tool compounds is their selectivity over CXCR4, since both receptors share the endogenous ligand CXCL12 and can form heterodimers. Published CXCR7 ligands show varying selectivity margins: some compounds from the ChemoCentryx patent estate (e.g., examples in US11306078) achieve sub-nanomolar IC50 at CXCR7 with selectivity over CXCR4, while others retain dual activity [1]. No CXCR4 counter-screening data exist for CCX2206 in any public repository. Without a selectivity ratio (e.g., IC50 CXCR4 / IC50 CXCR7), a user cannot predict whether experimental effects are CXCR7-mediated or confounded by CXCR4 engagement.

Receptor selectivity CXCR4 off-target

Prerequisite Conditions for Considering CCX2206 in Research Applications


Scenario A: Exploratory Studies Where Compound Identity Is Verified In-House

CCX2206 may be considered only if the procuring laboratory independently verifies its identity (e.g., by LC-MS and NMR against a certified standard), confirms CXCR7 engagement in a validated β-arrestin recruitment or receptor internalization assay, and establishes a working concentration range through in-house dose-response experiments. Published protocols for CXCR7 β-arrestin assays using CXCL12 as the agonist are available and can serve as a starting framework [1]. Without this verification, the compound's activity cannot be assumed.

Scenario B: Negative Control or Comparative Arm Against Well-Characterized CXCR7 Ligands

If a laboratory already possesses a characterized CXCR7 ligand (such as CCX771 or CCX733) with published potency and selectivity data, CCX2206 could theoretically be evaluated as a comparator in side-by-side assays. However, this requires the user to generate all primary data de novo, as no published comparison exists. The well-documented β-arrestin recruitment assay format used for CCX771 [1] can be employed to benchmark CCX2206.

Scenario C: Procurement Cannot Be Justified for Hypothesis-Driven Research Without Vendor Data

For grant-funded or publication-bound research requiring traceable compound provenance and published activity data, CCX2206 cannot currently be recommended. The compound lacks a CAS number, IUPAC name, and any peer-reviewed biological characterization. Alternative CXCR7 tool compounds with publicly available potency, selectivity, and functional data—such as CCX771 (agonist) and CCX733 (antagonist)—are better suited for reproducible research [1][2]. Investigators should request a full certificate of analysis and any unpublished activity data directly from the vendor before considering procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCX2206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.